molecular formula C9H8ClNO4 B097930 Ethyl 2-chloro-5-nitrobenzoate CAS No. 16588-17-3

Ethyl 2-chloro-5-nitrobenzoate

Cat. No. B097930
CAS RN: 16588-17-3
M. Wt: 229.62 g/mol
InChI Key: JXOMCDVAPASMML-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-nitrobenzoate is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound Ethyl 2-chloro-5-nitrobenzoate is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to Ethyl 2-chloro-5-nitrobenzoate.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of chlorinated nitrobenzene derivatives with other chemical entities. For instance, Ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate was synthesized by reacting ethyl 4-hydroxybenzoate with 1,2-dichloro-4-nitrobenzene in the presence of potassium hydroxide, indicating a nucleophilic substitution reaction that could be relevant to the synthesis of Ethyl 2-chloro-5-nitrobenzoate . Similarly, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate involved reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid, which suggests that Ethyl 2-chloro-5-nitrobenzoate could also be synthesized through a reaction involving a chlorinated starting material and a nitrobenzoic acid .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic and X-ray diffraction techniques. For example, the crystal structure of Ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate was described, and the dihedral angle between the two benzene rings was measured . This information is crucial as it provides insight into the potential molecular geometry of Ethyl 2-chloro-5-nitrobenzoate, which may also exhibit a distinct dihedral angle between its aromatic ring and the ester moiety.

Chemical Reactions Analysis

The chemical reactivity of chloro-nitrobenzoate derivatives can be inferred from the reactions of similar compounds. For instance, 1-Methyl-2-chloromethyl-5-nitroimidazole underwent a C-alkylation reaction according to the SRN1 mechanism, followed by base-promoted nitrous acid elimination . This suggests that Ethyl 2-chloro-5-nitrobenzoate might also participate in nucleophilic substitution reactions and could be reactive towards nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-chloro-5-nitrobenzoate can be deduced from the properties of structurally similar compounds. The presence of electron-withdrawing nitro and chloro groups is likely to influence the compound's acidity, reactivity, and stability. For example, the molecular salts of 2-Chloro-4-nitrobenzoic acid demonstrated the importance of halogen bonds in crystal stabilization . This suggests that Ethyl 2-chloro-5-nitrobenzoate may also form halogen bonds, affecting its solid-state properties. Additionally, the HOMO and LUMO analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate indicated charge transfer within the molecule, which could be relevant to the electronic properties of Ethyl 2-chloro-5-nitrobenzoate .

Scientific Research Applications

Photonic Applications

  • Nonlinear Optical Properties : Ethyl 2-chloro-5-nitrobenzoate derivatives have been studied for their third-order nonlinear optical properties. These compounds, when doped into polymers like PMMA, exhibit significant nonlinear optical behavior, making them promising for photonic device applications. One such derivative, ethyl 2-((2E)-2-(4-chlorobenzylidene)hydrazino)-5-nitrobenzoate, demonstrated reverse saturable absorption, which is critical for optical limiting applications in photonics (Nair et al., 2022).

Chemical Synthesis

  • Synthesis of Butafenacil : A novel process using methyl 2-chloro-5-nitrobenzoate as a material for synthesizing Butafenacil, a compound of interest in chemical manufacturing, was reported. This synthesis involved reduction, condensation, cyclization, methylation, and acylation steps (Liu Ai-ju, 2015).
  • Esterification Studies : Research on the esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquid highlights the potential utility of ethyl 2-chloro-5-nitrobenzoate in synthetic chemistry. The study focused on optimizing reaction conditions and analyzing the yield and purity of the resulting compounds (Liang Hong-ze, 2013).

Materials Science

  • Synthesis of Photopolymers : Studies on the synthesis of polymers with azidonitrobenzoyl groups included the use of derivatives of ethyl 2-chloro-5-nitrobenzoate. These polymers were synthesized for investigating their photochemical and thermochemical reactions, indicating their potential in advanced material science applications (Nishikubo et al., 1981).

Cytotoxic Properties

  • Cytotoxicity of Complexes : The cytotoxic properties of certain complexes derived from ethyl 2-chloro-5-nitrobenzoate were studied. These compounds showed significant cytotoxicity to both normal and carcinoma cells, suggesting their potential in medical research (Wang, 2013).

Environmental Chemistry

  • Herbicide Activation Study : Ethyl 2-chloro-5-nitrobenzoate was studied in the context of herbicide activation by light. This research is crucial in understanding the environmental impact and mechanisms of action of certain herbicides (Devlin et al., 1983).

properties

IUPAC Name

ethyl 2-chloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOMCDVAPASMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378945
Record name ethyl 2-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-5-nitrobenzoate

CAS RN

16588-17-3
Record name ethyl 2-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-nitrobenzoic acid (26 g) in ethanol (260 mL) and concentrated sulfuric acid (1 mL) was heated at reflux for 18 hr. The reaction mixture was cooled and K2CO3 was added to quench the reaction. The resulting mixture was filtered and concentrated. The residue was then suspended in ether and filtered to remove insoluble starting acid. The filtrate was washed with 4% KOH (110 mL), dried over MgSO4 and concentrated to provide 16.2 g of ethyl 2-chloro-5-nitrobenzoate as a colorless oil which solidified on standing.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
260 mL
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reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Kenner, E Witham - Journal of the Chemical Society, Transactions, 1921 - pubs.rsc.org
… The intermediate product from ethyl 2-chloro5-nitrobenzoate was easily oxidised by yellow mercuric oxide to an azo-compound and was therefore 4-nitro-2-carbethoxyhydrazobenzene …
Number of citations: 5 pubs.rsc.org
M HAUSER, E PETERS… - The Journal of Organic …, 1960 - ACS Publications
… When ethyl 2-chloro-5-nitrobenzoate underwent the same reaction, the uncyclized products, ethyl 2-(2phenylhydrazino)-5-nitrobenzoate and ethyl 2hydrazino-5-nitrobenzoate, were …
Number of citations: 14 pubs.acs.org
S Archer, R Rej - Journal of Medicinal Chemistry, 1982 - ACS Publications
… To a solution of 1.2 g of Na in 200 mL of absolute EtOH there was added 11.8 g of ethyl 2-chloro-5-nitrobenzoate, followed by 8.2 g of 5-chloro-2-methylthiophenol. The mixture was …
Number of citations: 9 pubs.acs.org
RJW Le Fèvre, EE Turner - Journal of the Chemical Society (Resumed …, 1927 - pubs.rsc.org
… Thus, towards piperidine, ethyl 2-chloro5-nitrobenzoate, 4-chloro-3-nitrobenzoic acid, and 2 : 4-dichloronitrobenzene react apparently with the same … Ethyl 2-chloro-5-nitrobenzoate …
Number of citations: 1 pubs.rsc.org
RO Roblin Jr, JH Williams… - Journal of the American …, 1941 - ACS Publications
Buttle, et al., and Fourneau, et al., ref. 2; Fromm and Wittman, ref. 3. 6 Raiziss, Clemence, Severac and Moetsch, ref. 8. c Ullmann and Pasdermadjian, Ber., 34, 1150 (1901); Buttle, et al.…
Number of citations: 31 pubs.acs.org
S Cesarini, A Spallarossa, A Ranise… - Medicinal chemistry …, 2010 - Springer
The structural simplification of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) O-(2-phthalimidoethyl)-N-(hetero)aroyl-N-arylthiocarbamates led us to design (hetero)aroyl …
Number of citations: 6 link.springer.com
AK Bhattacharjee, JA Geyer, CL Woodard… - Journal of medicinal …, 2004 - ACS Publications
The cell division cycle is regulated by a family of cyclin-dependent protein kinases (CDKs) that are functionally conserved among many eukaryotic species. The characterization of …
Number of citations: 70 pubs.acs.org
JP Taygerly, LR McGee, SM Rubenstein… - Bioorganic & medicinal …, 2013 - Elsevier
… Ethyl 2-chloro-5-nitrobenzoate, 5-chloropyridin-3-ol and 2,4-dichlorobenzenesulfonyl chloride were combined according to the general procedure to give methyl-2-(5-chloropyridin-3-…
Number of citations: 55 www.sciencedirect.com
PH Howard - Transformation Products of Synthetic Chemicals in the …, 2009 - Springer
Over 30000 chemicals are used in commercial quantities and very few of these chemicals have experimental data on their environmental degradability/persistence. This chapter …
Number of citations: 8 link.springer.com

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